molecular formula C7H4ClN3O B12976521 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one

4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B12976521
M. Wt: 181.58 g/mol
InChI Key: DTZFMEZJARIRDB-UHFFFAOYSA-N
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Description

4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a keto group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde . Reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Major Products

The major products formed from the reactions of this compound include various substituted pyridopyrimidine derivatives, which can have different biological activities .

Mechanism of Action

The mechanism of action of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern and the presence of the keto group at the 5-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloro-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H,9,10,11,12)

InChI Key

DTZFMEZJARIRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=NC=N2)Cl

Origin of Product

United States

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